molecular formula C16H21F3N2O2 B12444185 tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate CAS No. 887590-26-3

tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate

Cat. No.: B12444185
CAS No.: 887590-26-3
M. Wt: 330.34 g/mol
InChI Key: WSKKWBUAUVBAET-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate is a synthetic organic compound known for its unique chemical structure and properties It features an azetidine ring, a tert-butyl group, and a trifluoromethyl-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable component in the development of new drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The azetidine ring may also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate lies in its combination of the azetidine ring and the trifluoromethyl-substituted aniline moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

887590-26-3

Molecular Formula

C16H21F3N2O2

Molecular Weight

330.34 g/mol

IUPAC Name

tert-butyl 3-[[4-(trifluoromethyl)anilino]methyl]azetidine-1-carboxylate

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-11(10-21)8-20-13-6-4-12(5-7-13)16(17,18)19/h4-7,11,20H,8-10H2,1-3H3

InChI Key

WSKKWBUAUVBAET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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